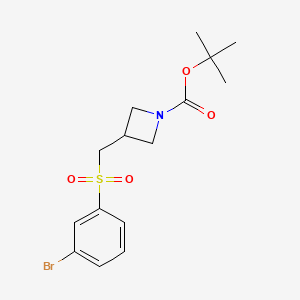
3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a unique azetidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with azetidine-1-carboxylic acid tert-butyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while hydrolysis typically produces the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester is not well-studied. its reactivity is primarily influenced by the presence of the bromine atom and the sulfonyl group, which can participate in various chemical reactions. The azetidine ring also contributes to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chlorobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(3-Fluorobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(3-Methylbenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. This makes it particularly useful in specific synthetic applications where the bromine atom’s reactivity is advantageous.
Propiedades
IUPAC Name |
tert-butyl 3-[(3-bromophenyl)sulfonylmethyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-8-11(9-17)10-22(19,20)13-6-4-5-12(16)7-13/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSHWSAQNJAPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester](/img/structure/B8158557.png)
![{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158568.png)
![{2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158576.png)
![{2-[2-(4-Bromo-3-fluorophenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158582.png)







![3-[2-Fluoro-5-(trifluoromethoxy)phenoxy]azetidine;hydrochloride](/img/structure/B8158642.png)
![[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B8158645.png)
